molecular formula C12H10ClNO3 B2485887 Ethyl 3-(4-chlorophenyl)isoxazole-5-carboxylate CAS No. 29363-97-1

Ethyl 3-(4-chlorophenyl)isoxazole-5-carboxylate

Cat. No.: B2485887
CAS No.: 29363-97-1
M. Wt: 251.67
InChI Key: HMJZECLYUKCVRS-UHFFFAOYSA-N
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Description

Ethyl 3-(4-chlorophenyl)isoxazole-5-carboxylate is a chemical compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of an ethyl ester group at the 5-position and a 4-chlorophenyl group at the 3-position of the isoxazole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(4-chlorophenyl)isoxazole-5-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of 4-chlorobenzaldehyde with hydroxylamine hydrochloride to form 4-chlorobenzaldoxime. This intermediate is then subjected to cyclization with ethyl acetoacetate in the presence of a base such as sodium ethoxide, resulting in the formation of the desired isoxazole compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-chlorophenyl)isoxazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Oxazole derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(4-chlorophenyl)isoxazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-(4-chlorophenyl)isoxazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(4-chlorophenyl)isoxazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research.

Properties

IUPAC Name

ethyl 3-(4-chlorophenyl)-1,2-oxazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO3/c1-2-16-12(15)11-7-10(14-17-11)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMJZECLYUKCVRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NO1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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